(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-phenylethenesulfonamide
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Description
(E)-N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C20H22N2O2S2 and its molecular weight is 386.53. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
Sulfonamide compounds have been investigated for their anticancer properties. For instance, benzonaphthyridine derivatives, similar in structure to the queried compound, showed promising results against colon-38 adenocarcinoma in mice, highlighting the role of lipophilicity and tumor pharmacokinetics in their antitumor activity (Lukka, Paxton, Kestell, & Baguley, 2012).
Enzyme Inhibition
N-(4-phenylthiazol-2-yl)benzenesulfonamides, a class related to the queried compound, have been synthesized and characterized as high-affinity inhibitors of kynurenine 3-hydroxylase. These compounds showed significant in vitro inhibition, which was further supported by in vivo studies demonstrating their ability to block the enzyme's activity effectively, suggesting their potential in neurological and psychiatric disorders research (Röver, Cesura, Huguenin, Kettler, & Szente, 1997).
Synthesis of Novel Pharmaceutical Agents
Research into sulfonamide derivatives has led to the development of novel compounds with potential pharmaceutical applications. For example, the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, which include a sulfonamide moiety, showed antimicrobial activity against various bacteria and fungi, indicating the versatility of sulfonamide compounds in drug development (Sarvaiya, Gulati, & Patel, 2019).
properties
IUPAC Name |
(E)-N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S2/c1-22(2)19(18-15-25-20-11-7-6-10-17(18)20)14-21-26(23,24)13-12-16-8-4-3-5-9-16/h3-13,15,19,21H,14H2,1-2H3/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVWFGOZMBBKDO-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C=CC1=CC=CC=C1)C2=CSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(CNS(=O)(=O)/C=C/C1=CC=CC=C1)C2=CSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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